molecular formula C9H10O2 B2372744 3-[(1R)-1-hydroxyethyl]benzaldehyde CAS No. 1253105-73-5

3-[(1R)-1-hydroxyethyl]benzaldehyde

Cat. No.: B2372744
CAS No.: 1253105-73-5
M. Wt: 150.177
InChI Key: CFIXBVCCQDUDPW-SSDOTTSWSA-N
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Description

3-[®-1-Hydroxyethyl]benzaldehyde is an organic compound with the molecular formula C9H10O2 It is a derivative of benzaldehyde, featuring a hydroxyethyl group at the meta position relative to the aldehyde group

Synthetic Routes and Reaction Conditions:

    Oxidation of Toluene: One common method involves the oxidation of toluene using magnesium oxide in an acidic environment.

    Reduction/Cross-Coupling Procedure: Another method involves a two-step, one-pot reduction and cross-coupling procedure.

Industrial Production Methods:

Types of Reactions:

    Oxidation: 3-[®-1-Hydroxyethyl]benzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the benzene ring.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Halogens and nitrating agents are commonly used for substitution reactions.

Major Products Formed:

    Oxidation: The major product is the corresponding carboxylic acid.

    Reduction: The major product is the corresponding alcohol.

    Substitution: Various substituted benzaldehydes depending on the reagent used.

Scientific Research Applications

3-[®-1-Hydroxyethyl]benzaldehyde has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[®-1-Hydroxyethyl]benzaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form Schiff bases with amines, while the hydroxyethyl group can participate in hydrogen bonding and other interactions. These properties make it a versatile compound in chemical reactions and biological interactions .

Comparison with Similar Compounds

    Benzaldehyde: The parent compound, benzaldehyde, lacks the hydroxyethyl group and has different reactivity and applications.

    3-Hydroxybenzaldehyde: This compound has a hydroxy group at the meta position but lacks the ethyl group.

    4-Hydroxybenzaldehyde: Similar to 3-hydroxybenzaldehyde but with the hydroxy group at the para position.

Properties

IUPAC Name

3-[(1R)-1-hydroxyethyl]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c1-7(11)9-4-2-3-8(5-9)6-10/h2-7,11H,1H3/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFIXBVCCQDUDPW-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC(=C1)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC(=C1)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1253105-73-5
Record name 3-[(1R)-1-hydroxyethyl]benzaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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